Pipethanate hydrochloride is a synthetic compound classified as an antimuscarinic agent, primarily used to alleviate spastic pain in the gastrointestinal tract. It is chemically recognized by its IUPAC name, 2-(piperidin-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate, and has a molecular formula of CHNO with a molecular weight of approximately 339.435 g/mol. This compound is also known by several synonyms, including Piperilate and Pipetanato .
Pipethanate hydrochloride belongs to the class of small molecules and is categorized as an experimental drug. Its antimuscarinic properties make it relevant in treating conditions characterized by excessive muscle contractions, particularly in the gastrointestinal system . The compound's classification under anticholinergic agents highlights its mechanism of action, which involves blocking the effects of acetylcholine on muscarinic receptors.
Pipethanate hydrochloride can be synthesized through various chemical reactions, notably involving the reaction between 1-(2-chloroethyl)-piperidine and benzilic acid. This synthesis typically requires heating and may involve multiple steps to achieve the desired purity and yield.
In one reported method, the synthesis process includes:
The molecular structure of Pipethanate hydrochloride features a piperidine ring connected to an ethyl chain that links to a diphenylacetate moiety. The structural representation can be summarized as follows:
The compound exhibits a complex structure that includes multiple functional groups, contributing to its pharmacological properties .
Pipethanate hydrochloride undergoes various chemical reactions that are essential for its synthesis and potential modifications. Key reactions include:
These reactions are crucial for both synthesizing Pipethanate and understanding its stability and reactivity in biological systems .
Pipethanate hydrochloride functions primarily as an antimuscarinic agent by blocking muscarinic acetylcholine receptors in smooth muscle tissues. This action results in:
Pharmacologically, this mechanism highlights Pipethanate's role in managing conditions like irritable bowel syndrome or other spastic gastrointestinal disorders .
Pipethanate hydrochloride exhibits several notable physical and chemical properties:
These properties suggest that Pipethanate has suitable characteristics for oral administration while also indicating potential pharmacokinetic behavior relevant for therapeutic applications .
Pipethanate hydrochloride has several applications in scientific research and clinical settings:
Research continues into optimizing its efficacy and exploring broader applications within pharmacology .
Pipethanate hydrochloride emerged in the mid-20th century amid efforts to optimize antimuscarinic agents for gastrointestinal (GI) disorders. Its core structure integrates a diphenylglycolate ester linked to a piperidine moiety via an ethyl chain, reflecting strategic modifications of classical tropane alkaloids like atropine [3]. Early synthetic routes likely involved:
Industrial synthesis prioritized cost efficiency and scalability, leveraging Friedel-Crafts acylation (for aryl precursors) and nucleophilic substitutions—methods widely used in anticholinergic production [8] [10]. Unlike natural alkaloids extracted from plants (e.g., Atropa belladonna), Pipethanate represented a fully synthetic approach to enhance receptor selectivity and metabolic stability [3]. Its development aligned with pharmaceutical trends favoring modular design to tune pharmacodynamic profiles.
Table 1: Chemical Identity of Pipethanate Hydrochloride
Property | Value | Reference |
---|---|---|
IUPAC Name | 2-(piperidin-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate hydrochloride | [1] |
Molecular Formula | C₂₁H₂₆ClNO₃ | [5] |
CAS Registry Number | 4546-39-8 (base) | [1] [5] |
Key Functional Groups | Tertiary amine, ester, benzhydrol | [1] |
Pipethanate hydrochloride exerts its therapeutic effects via competitive antagonism of muscarinic acetylcholine receptors (mAChRs) in the GI tract. Its mechanism involves:
Pharmacological studies highlight its selectivity for peripheral mAChRs over central receptors, attributed to limited blood-brain barrier penetration. This profile makes it suitable for treating:
Table 2: Comparative Antimuscarinics in GI Therapeutics
Agent | Chemical Class | Key Structural Features | Clinical Applications |
---|---|---|---|
Pipethanate | Synthetic diphenylglycolate | Piperidine ring, ester linkage | GI spastic pain, hypermotility |
Butylscopolamine | Quaternary ammonium alkaloid | Scopine backbone, butyl bromide | Acute colic, visceral spasms |
Research demonstrates Pipethanate’s dual action on GI smooth muscle:
Structural attributes underpin its efficacy:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1